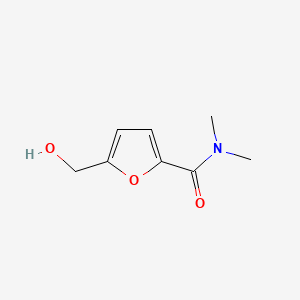

5-(Hydroxymethyl)-N,N-dimethylfuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(Hydroxymethyl)-N,N-dimethylfuran-2-carboxamide is a derivative of Hydroxymethylfurfural (HMF), also known as 5-(hydroxymethyl)furfural . HMF is an organic compound formed by the dehydration of reducing sugars . It is a white low-melting solid (although commercial samples are often yellow) which is highly soluble in both water and organic solvents . The molecule consists of a furan ring, containing both aldehyde and alcohol functional groups .

Synthesis Analysis

The synthesis of this compound from HMF involves various transformations such as hydrogenation, oxidation, aldol condensation, rehydration, amination, polymerization, etherification, and decarbonylation . A recent study reported a chemoenzymatic synthesis of amino-esters as precursors of ammonium salt-based surfactants from HMF . The process involved the reductive amination of HMF with a variety of primary amines using a non-noble metal catalyst based on monodisperse Co nanoparticles covered by a thin carbon layer .Scientific Research Applications

Biomass Conversion and Polymer Production

- Biomass to Furan Derivatives : HMF, derived from plant biomass, is a pivotal platform chemical with potential to replace non-renewable hydrocarbon sources extensively in the chemical industry. Its derivatives are instrumental in producing a wide array of products, including monomers for polymers, porous carbon materials, fuels, solvents, and various chemicals (Chernyshev, Kravchenko, & Ananikov, 2017).

Biofuel Production

- Biofuel and Intermediates : The conversion of HMF to 2,5-dimethylfuran (DMF), a biofuel candidate, demonstrates the potential of biomass-derived chemicals to serve as sustainable fuel alternatives. Efficient pathways from HMF to DMF have been explored, underscoring the role of catalysts in achieving high yields under mild conditions (Dutta & Mascal, 2014).

Catalytic Conversion Innovations

- Catalytic Efficiency : Advances in catalysis have been significant, with developments such as bimetallic catalysts on N-graphene-modified Al2O3 demonstrating nearly complete conversion of HMF to DMF, highlighting the potential for efficient, sustainable chemical synthesis (Guo et al., 2016).

- Selective Hydrogenolysis : The role of catalysts, such as Pd/C, in achieving high selectivity and conversion rates from HMF to DMF, underscores the importance of catalyst design in optimizing reactions for sustainable chemical production (Solanki & Rode, 2019).

Chemical Synthesis and Material Science

- Fine Chemicals and Novel Compounds : HMF's versatility as a building block in organic synthesis has been highlighted, offering a sustainable route to fine chemicals and materials, thus emphasizing the role of biomass-derived chemicals in diversifying the chemical industry's feedstock (Fan et al., 2019).

Future Directions

HMF and its derivatives have been identified as important biomass-derived platform molecules, yielding various value-added products . The synthesis of fuels, fuel additives, commercial and potential products from platform molecules generated by the hydrolysis of lignocellulosic biomass is a promising strategy toward the utilization of renewable feedstocks . Therefore, the future research directions could involve exploring more efficient and sustainable methods for the synthesis of 5-(Hydroxymethyl)-N,N-dimethylfuran-2-carboxamide and its derivatives, and their potential applications in various industries.

Mechanism of Action

- The primary targets of this compound are muscarinic receptors , specifically the M2 and M3 subtypes .

Target of Action

Mode of Action

properties

IUPAC Name |

5-(hydroxymethyl)-N,N-dimethylfuran-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-9(2)8(11)7-4-3-6(5-10)12-7/h3-4,10H,5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STHHXHFVSLGYAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=C(O1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60672469 |

Source

|

| Record name | 5-(Hydroxymethyl)-N,N-dimethylfuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1211764-32-7 |

Source

|

| Record name | 5-(Hydroxymethyl)-N,N-dimethylfuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(Trifluoromethyl)-4-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B595201.png)

![Tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B595209.png)

![Benzo[d]thiazole-4-carbaldehyde](/img/structure/B595210.png)

![(9-Methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)acetonitrile](/img/structure/B595214.png)

![7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylic acid](/img/no-structure.png)

![1'-(Piperidin-4-yl)spiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B595217.png)